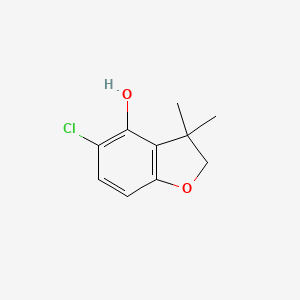

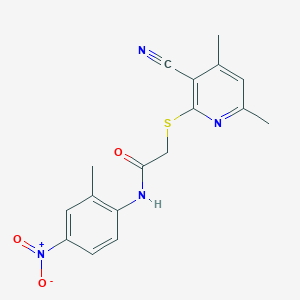

![molecular formula C13H9BrClN3O2S B11779912 2-Bromo-7-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11779912.png)

2-Bromo-7-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-7-cloro-5-tosil-5H-pirrolo[2,3-b]pirazina es un compuesto orgánico complejo que pertenece a la clase de los derivados de pirrolopirazina. Estos derivados son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en la investigación de química medicinal. El compuesto presenta un anillo de pirrol fusionado con un anillo de pirazina, junto con grupos bromo, cloro y tosil, que contribuyen a sus propiedades químicas únicas.

Métodos De Preparación

La síntesis de 2-Bromo-7-cloro-5-tosil-5H-pirrolo[2,3-b]pirazina implica múltiples pasos. Un método común incluye los siguientes pasos:

Reacción de acoplamiento cruzado: El anillo de pirrol se acopla con acetilenos (bromo)acilo en presencia de alúmina sólida a temperatura ambiente para formar 2-(aciletinil)pirroles.

Adición de propargilamina: Se añade propargilamina a los acetilenos para obtener N-propargilenaminonas.

Ciclización intramolecular: Las N-propargilenaminonas sufren una ciclización intramolecular, catalizada por carbonato de cesio (Cs2CO3) en dimetilsulfóxido (DMSO), para formar el derivado de pirrolopirazina deseado.

Los métodos de producción industrial pueden implicar pasos similares, pero están optimizados para la síntesis a gran escala, asegurando mayores rendimientos y pureza.

Análisis De Reacciones Químicas

2-Bromo-7-cloro-5-tosil-5H-pirrolo[2,3-b]pirazina experimenta varias reacciones químicas, incluyendo:

Reacciones de sustitución: Los átomos de bromo y cloro pueden ser sustituidos por otros grupos funcionales utilizando reactivos apropiados.

Oxidación y reducción: El compuesto puede experimentar reacciones de oxidación y reducción, alterando su estado de oxidación y grupos funcionales.

Reacciones de ciclización: La ciclización intramolecular puede conducir a la formación de diferentes estructuras cíclicas.

Los reactivos comunes utilizados en estas reacciones incluyen carbonato de cesio, dimetilsulfóxido y propargilamina . Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

2-Bromo-7-cloro-5-tosil-5H-pirrolo[2,3-b]pirazina tiene varias aplicaciones de investigación científica:

Química medicinal: Se utiliza como andamiaje para diseñar inhibidores de quinasas y otras moléculas bioactivas.

Estudios biológicos: Los derivados del compuesto exhiben actividades antimicrobianas, antiinflamatorias, antivirales, antifúngicas, antioxidantes y antitumorales.

Aplicaciones industriales: Sirve como intermedio en la síntesis de colorantes, catalizadores y otros compuestos orgánicos.

Mecanismo De Acción

El mecanismo de acción de 2-Bromo-7-cloro-5-tosil-5H-pirrolo[2,3-b]pirazina implica su interacción con objetivos moleculares y vías específicas. Se sabe que el compuesto inhibe la actividad de la quinasa, que juega un papel crucial en la señalización celular y la regulación . Los objetivos moleculares y vías exactos pueden variar según el derivado específico y su aplicación.

Comparación Con Compuestos Similares

2-Bromo-7-cloro-5-tosil-5H-pirrolo[2,3-b]pirazina se puede comparar con otros derivados de pirrolopirazina, como:

2-Bromo-7-yodo-5H-pirrolo[2,3-b]pirazina: Similar en estructura pero con un átomo de yodo en lugar de cloro.

2-Bromo-7-cloro-5H-pirrolo[2,3-b]pirazina: Carece del grupo tosil, lo que lo hace menos reactivo en ciertas reacciones químicas.

La presencia del grupo tosil en 2-Bromo-7-cloro-5-tosil-5H-pirrolo[2,3-b]pirazina mejora su reactividad y potencial para diversas modificaciones químicas, haciéndolo único entre sus pares.

Propiedades

IUPAC Name |

2-bromo-7-chloro-5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClN3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-7-10(15)12-13(18)16-6-11(14)17-12/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHTSGHOGHHDIHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=NC(=CN=C32)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

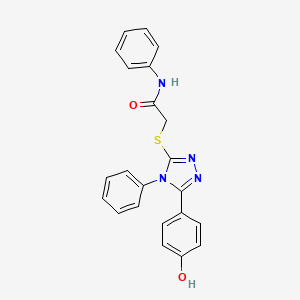

![2-(3-Aminopyrrolidin-1-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11779836.png)

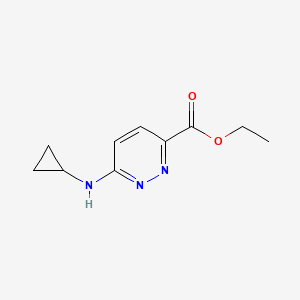

![6-(4-Chlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779845.png)

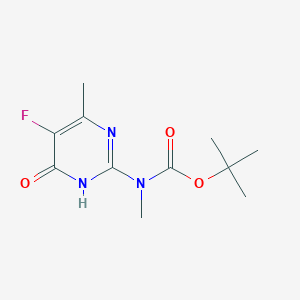

![4,5,6,7-Tetrahydrobenzo[c]isothiazol-3-amine](/img/structure/B11779866.png)

![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine](/img/structure/B11779887.png)